4-(4-Bromobenzenesulfonyl)-butylamine hydrochloride

描述

International Union of Pure and Applied Chemistry Nomenclature and Systematic Identification

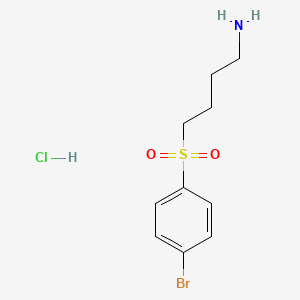

The compound this compound possesses the systematic International Union of Pure and Applied Chemistry name 4-((4-bromophenyl)sulfonyl)butan-1-amine hydrochloride. The Chemical Abstracts Service registry number for this compound is 2205383-83-9, providing unambiguous identification in chemical databases and literature. The molecular formula is established as C₁₀H₁₅BrClNO₂S, with a molecular weight of 328.65 grams per mole.

The systematic nomenclature reflects the compound's structural hierarchy, beginning with the butylamine backbone as the principal functional group. The 4-bromobenzenesulfonyl substituent is positioned at the terminal carbon of the butyl chain, creating a sulfonamide linkage. The hydrochloride designation indicates the protonated state of the amino group, forming an ionic salt with chloride as the counterion. This nomenclature system ensures precise identification and distinguishes the compound from structural isomers such as 4-(3-bromobenzenesulfonyl)-butylamine hydrochloride, which features the bromine substituent in the meta position of the aromatic ring.

The Simplified Molecular Input Line Entry System representation for this compound is documented as NCCCCS(=O)(C1=CC=C(Br)C=C1)=O.[H]Cl, which encodes the complete molecular connectivity including the ionic nature of the hydrochloride salt. This linear notation provides computational accessibility and facilitates database searches across various chemical information systems.

Molecular Geometry and Conformational Analysis

The molecular geometry of this compound is characterized by distinct structural domains that contribute to its overall three-dimensional architecture. The aromatic benzene ring adopts a planar configuration, with the bromine substituent in the para position relative to the sulfonyl group. The sulfonyl functionality (SO₂) exhibits tetrahedral geometry around the sulfur center, creating a pyramidal arrangement that serves as the crucial linkage between the aromatic and aliphatic portions of the molecule.

The butyl chain extending from the sulfonyl group demonstrates conformational flexibility due to rotation around carbon-carbon single bonds. This flexibility allows the molecule to adopt multiple conformational states in solution and solid phases. The primary amino group at the terminal position of the butyl chain can participate in hydrogen bonding interactions, particularly in its protonated form as the hydrochloride salt. The presence of the chloride counterion influences the overall molecular packing and intermolecular interactions in crystalline forms.

Computational studies suggest that the most stable conformations involve extended arrangements of the butyl chain to minimize steric hindrance between the bulky 4-bromobenzenesulfonyl group and the amino terminus. The electronic effects of the bromine substituent and sulfonyl group create regions of electron density depletion that influence the conformational preferences and reactivity patterns of the molecule.

X-ray Crystallographic Studies

While comprehensive X-ray crystallographic data specifically for this compound are limited in the available literature, related compounds provide valuable structural insights. Studies on similar bromobenzenesulfonyl derivatives have revealed characteristic packing patterns and intermolecular interactions that likely apply to this compound. The crystalline structure is expected to be stabilized by hydrogen bonding networks involving the protonated amino group and the chloride counterion.

The presence of the bromine atom contributes to the overall molecular volume and influences crystal packing through halogen bonding interactions. These weak non-covalent interactions can play significant roles in determining the solid-state structure and physical properties of the compound. The sulfonyl group's oxygen atoms serve as hydrogen bond acceptors, creating additional stabilization in the crystal lattice.

Crystallographic analysis of related compounds such as 4-bromobenzenesulfonyl chloride shows that the benzene ring typically maintains planarity with minimal distortion from the ideal geometry. The sulfonyl group adopts characteristic bond lengths and angles consistent with sp³ hybridization at the sulfur center. These structural parameters provide a foundation for understanding the expected crystalline behavior of this compound.

Spectroscopic Characterization (¹H/¹³C Nuclear Magnetic Resonance, Fourier Transform Infrared, Mass Spectrometry)

The spectroscopic characterization of this compound provides essential information for structural confirmation and purity assessment. Proton nuclear magnetic resonance spectroscopy reveals distinct chemical shift patterns corresponding to the various proton environments within the molecule. The aromatic protons of the 4-bromobenzene ring typically appear as characteristic multiplets in the 7.0-8.0 parts per million region, with the para-disubstitution pattern creating a symmetrical splitting pattern.

The aliphatic protons of the butyl chain exhibit chemical shifts in the 1.0-4.0 parts per million range, with the methylene group adjacent to the sulfonyl functionality appearing at lower field due to the deshielding effect of the electron-withdrawing sulfonyl group. The terminal amino group protons, being exchangeable, may appear as broad signals or may not be observed in deuterated solvents depending on experimental conditions.

Carbon-13 nuclear magnetic resonance spectroscopy provides information about the carbon framework, with the aromatic carbons appearing in the 120-140 parts per million region. The carbon bearing the bromine substituent typically shows characteristic chemical shifts reflecting the electronic influence of the halogen. The aliphatic carbons of the butyl chain appear at higher field, with the carbon adjacent to the sulfonyl group experiencing downfield shifts due to the electron-withdrawing nature of the sulfonyl functionality.

Fourier transform infrared spectroscopy reveals characteristic absorption bands corresponding to functional group vibrations. The sulfonyl group exhibits strong absorptions around 1150-1350 wavenumbers⁻¹ corresponding to symmetric and asymmetric SO₂ stretching modes. The aromatic C-H stretching vibrations appear around 3000-3100 wavenumbers⁻¹, while aliphatic C-H stretches occur at slightly lower frequencies. The amino group stretching vibrations, particularly in the protonated hydrochloride form, contribute to the spectral complexity in the 2500-3500 wavenumbers⁻¹ region.

Mass spectrometry analysis provides molecular weight confirmation and fragmentation patterns that support structural assignments. The molecular ion peak corresponds to the free base form (molecular weight 292.19), while characteristic fragmentations include loss of the butylamine chain and formation of the 4-bromobenzenesulfonyl cation. These fragmentation patterns serve as distinctive fingerprints for compound identification and purity assessment in analytical applications.

属性

IUPAC Name |

4-(4-bromophenyl)sulfonylbutan-1-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14BrNO2S.ClH/c11-9-3-5-10(6-4-9)15(13,14)8-2-1-7-12;/h3-6H,1-2,7-8,12H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UMYUCMADBRDGEX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1S(=O)(=O)CCCCN)Br.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15BrClNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

328.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Bromobenzenesulfonyl)-butylamine hydrochloride typically involves the reaction of 4-bromobenzenesulfonyl chloride with butylamine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The product is then purified and converted to its hydrochloride salt form.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.

化学反应分析

Types of Reactions

4-(4-Bromobenzenesulfonyl)-butylamine hydrochloride undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles.

Oxidation Reactions: The sulfonyl group can undergo oxidation to form sulfonic acids.

Reduction Reactions: The compound can be reduced to form amines or other reduced products.

Common Reagents and Conditions

Substitution: Common reagents include nucleophiles such as amines, thiols, and alcohols. The reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

Oxidation: Reagents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) are used under acidic or basic conditions.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Major Products Formed

Substitution: Products include various substituted benzenesulfonyl derivatives.

Oxidation: Products include sulfonic acids.

Reduction: Products include primary amines and other reduced derivatives.

科学研究应用

Overview

4-(4-Bromobenzenesulfonyl)-butylamine hydrochloride is a sulfonamide derivative notable for its unique structure, which includes a bromobenzenesulfonyl group attached to a butylamine moiety. This compound has garnered attention in various scientific fields, particularly chemistry, biology, and medicine. Its applications range from organic synthesis to potential therapeutic uses.

Chemistry

- Reagent in Organic Synthesis : this compound serves as a key reagent in the preparation of various sulfonyl derivatives. Its ability to undergo substitution reactions allows for the synthesis of complex organic molecules.

- Chemical Reactions : The compound can participate in various reactions, including:

- Substitution Reactions : The bromine atom can be replaced by other nucleophiles.

- Oxidation and Reduction Reactions : The sulfonyl group can be oxidized or the compound can be reduced to form different amines.

Biology

- Enzyme Inhibition Studies : This compound is employed in research focused on enzyme inhibition and protein modification. Its sulfonyl group can form covalent bonds with nucleophilic sites on enzymes, leading to inhibition of their activity.

- Biological Activity : The compound has been investigated for its potential biological activities, including antimicrobial and anticancer properties. Its interaction with enzymes positions it as a candidate for drug development.

Medicine

- Therapeutic Potential : Research indicates that this compound may have therapeutic effects, particularly in treating conditions like diabetes and cancer. Its mechanism of action involves inhibiting specific enzymes that are critical in metabolic pathways.

- Drug Development : The compound's ability to inhibit enzymes makes it a suitable candidate for developing new pharmaceuticals targeting various diseases.

Industrial Applications

In addition to its scientific research applications, this compound is utilized in the production of specialty chemicals and pharmaceuticals. Its role as a reagent enables the synthesis of other biologically active compounds that may have commercial significance.

Case Studies

Several studies highlight the applications of this compound:

- Enzyme Inhibition Research : A study demonstrated that derivatives of this compound effectively inhibited specific enzymes involved in metabolic pathways related to diabetes, suggesting potential therapeutic applications in managing blood sugar levels.

- Synthesis of Novel Compounds : Researchers have used this compound as a building block to synthesize new sulfonamide derivatives with enhanced biological activity, indicating its versatility in drug discovery.

- Anticancer Studies : Investigations into the anticancer properties of sulfonamide derivatives have shown promising results, where modifications to the core structure led to increased potency against cancer cell lines.

作用机制

The mechanism of action of 4-(4-Bromobenzenesulfonyl)-butylamine hydrochloride involves its interaction with molecular targets such as enzymes and proteins. The sulfonyl group can form covalent bonds with nucleophilic sites on enzymes, leading to inhibition of enzyme activity. This interaction can affect various biochemical pathways and cellular processes.

相似化合物的比较

Table 1: Structural and Molecular Properties of Analogous Compounds

Key Observations:

Alkyl Chain Length :

- Increasing chain length (C3 → C5) correlates with higher molecular weight and lipophilicity. For example, the pentylamine analog (C5) has a molecular weight 14.04 g/mol higher than the butylamine derivative .

- Longer chains may enhance membrane permeability in biological systems, though experimental data are lacking in the provided evidence.

Aromatic Substituents :

- Bromo : The bromine atom (atomic weight ~79.9) increases molecular weight significantly compared to methoxy (-OCH₃, ~31 g/mol) or chloro (-Cl, ~35.45 g/mol) groups.

- Methoxy : As an electron-donating group, methoxy may alter sulfonamide reactivity and solubility compared to electron-withdrawing bromo or chloro substituents.

- Chloro : Chloro-substituted analogs (e.g., 5-(4-chlorobenzenesulfonyl)-pentylamine HCl) have lower molecular weights than bromo analogs but retain similar electronic effects.

生物活性

4-(4-Bromobenzenesulfonyl)-butylamine hydrochloride is a sulfonamide derivative that has garnered attention in various fields, including medicinal chemistry and biological research. This compound is characterized by its unique structure, which includes a bromobenzenesulfonyl group attached to a butylamine moiety. Its biological activity primarily stems from its ability to interact with enzymes and proteins, making it a valuable tool in biochemical studies and potential therapeutic applications.

Chemical Structure

The compound features the following structural components:

- Bromobenzenesulfonyl Group : This part of the molecule is responsible for its electrophilic properties.

- Butylamine Moiety : The amine group can participate in hydrogen bonding and nucleophilic interactions.

The biological activity of this compound is largely attributed to its ability to form covalent bonds with nucleophilic sites on enzymes. This interaction can lead to:

- Enzyme Inhibition : The compound can inhibit various enzymes by modifying their active sites, thus affecting metabolic pathways.

- Protein Modification : It may also modify proteins, altering their function and stability.

Enzyme Inhibition Studies

Research has indicated that this compound exhibits significant inhibitory effects on several enzymes. For instance, it has been evaluated as an inhibitor of:

- Alpha-glucosidase : A key enzyme in carbohydrate metabolism, which plays a role in diabetes management.

- Matrix Metalloproteinases (MMPs) : These enzymes are involved in the degradation of extracellular matrix components and are implicated in cancer metastasis.

In a study examining its inhibitory potency, the compound demonstrated an IC50 value of approximately 29.75 ± 0.14 μM against alpha-glucosidase, indicating moderate efficacy .

Case Study 1: Enzyme Inhibition

A recent study focused on the synthesis of benzotriazinone sulfonamides, including derivatives related to this compound. The findings highlighted its potential as an enzyme inhibitor, particularly for alpha-glucosidase, showcasing its application in developing anti-diabetic agents .

| Compound | IC50 (µM) | Target Enzyme |

|---|---|---|

| This compound | 29.75 ± 0.14 | Alpha-glucosidase |

| Benzotriazinone derivative | Varies | MMPs |

Case Study 2: Protein Interaction Studies

Another investigation explored the interactions between sulfonamide derivatives and various proteins involved in cancer progression. The study utilized molecular docking techniques to predict binding affinities and interactions with target proteins such as MMPs. Results indicated that modifications to the sulfonamide structure could enhance binding efficacy .

Applications in Medicine and Industry

The compound's ability to inhibit specific enzymes positions it as a candidate for drug development, particularly in treating conditions like diabetes and cancer. Additionally, its role as a reagent in organic synthesis allows for the production of other biologically active compounds .

常见问题

Basic Research Questions

Q. What are the recommended synthetic methodologies for preparing 4-(4-bromobenzenesulfonyl)-butylamine hydrochloride, and what analytical techniques validate its purity?

- Methodology : The compound is typically synthesized via sulfonylation of butylamine using 4-bromobenzenesulfonyl chloride under basic conditions (e.g., in the presence of triethylamine or NaOH). The reaction is carried out in anhydrous dichloromethane or THF at 0–25°C. After quenching, the product is isolated via extraction and recrystallization, followed by acidification with HCl to form the hydrochloride salt .

- Characterization : Confirm structure and purity using /-NMR (to verify sulfonyl and amine groups), FT-IR (S=O stretching at ~1350–1150 cm), and LC-MS (to detect molecular ion peaks). Purity is assessed via HPLC (>95% by area normalization) .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- PPE Requirements : Wear nitrile gloves, tightly sealed goggles, and lab coats to avoid skin/eye contact. Use a fume hood to prevent inhalation of dust/aerosols .

- Storage : Store in a locked, cool, dry area away from oxidizing agents. Ensure containers are sealed under inert gas (e.g., argon) to prevent hydrolysis .

- Waste Disposal : Collect organic waste separately and neutralize acidic byproducts before disposal via certified hazardous waste services .

Q. How can researchers resolve solubility challenges for this compound in aqueous buffers during biological assays?

- Methodology : Use polar aprotic solvents like DMSO or DMF for initial solubilization. For aqueous compatibility, prepare stock solutions in DMSO (e.g., 10 mM) and dilute in PBS (pH 7.4) with ≤1% organic solvent. Sonication or gentle heating (30–40°C) may enhance dissolution .

Advanced Research Questions

Q. How can reaction conditions be optimized to minimize byproducts like sulfonate esters or unreacted sulfonyl chloride?

- Optimization Strategies :

- Temperature Control : Maintain reaction temperatures below 25°C to reduce side reactions.

- Stoichiometry : Use a 1.2:1 molar ratio of sulfonyl chloride to butylamine to ensure complete conversion.

- Workup : Quench excess sulfonyl chloride with ice-cold water or 5% NaHCO, followed by repeated washes to remove acidic impurities .

Q. What advanced analytical techniques are suitable for quantifying trace impurities in this compound, and how are they validated?

- Techniques :

- UPLC-MS/MS : Detect impurities at ppm levels using a C18 column (2.1 × 50 mm, 1.7 µm) with a gradient of acetonitrile/0.1% formic acid.

- ICP-OES : Quantify residual bromide ions from incomplete sulfonylation.

Q. How can researchers design dose-response experiments to evaluate the compound’s inhibitory effects on target enzymes (e.g., proteases or kinases)?

- Experimental Design :

- Enzyme Assay : Use a fluorogenic substrate (e.g., Z-Gly-Gly-Arg-AMC for trypsin-like proteases) in 96-well plates.

- Dosing : Test 8–10 concentrations (0.1–100 µM) in triplicate. Include controls (enzyme + substrate without inhibitor) and blanks (substrate alone).

- Data Analysis : Calculate IC values using nonlinear regression (e.g., GraphPad Prism) and validate with Lineweaver-Burk plots to determine inhibition kinetics .

Q. How should contradictory biological activity data (e.g., varying IC values across studies) be critically analyzed?

- Resolution Strategies :

- Assay Consistency : Compare buffer pH, ionic strength, and co-solvents (e.g., DMSO concentration) across studies.

- Enzyme Source : Variability may arise from differences in recombinant vs. native enzyme preparations.

- Statistical Validation : Perform meta-analysis using ANOVA or mixed-effects models to identify outliers or systematic biases .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。